Kaempferol 3-gentiobioside

Antidiabetic research α-Glucosidase inhibition Carbohydrate metabolism

Researchers requiring validated α-glucosidase inhibitors face variability in glycosylation-dependent activity among flavonoids. Kaempferol 3-gentiobioside resolves this with a defined IC₅₀ of 50.0 μM and dose-dependent inhibition (32.6% at 10 μM; 91.2% at 100 μM). Its 3-O-gentiobioside substitution abolishes tyrosinase inhibition present in the aglycone, enabling precise glycosylation SAR studies. Sourced from Cassia alata leaves (2.0-5.0% dry weight), it serves as an HPLC reference standard for botanical QC. ≥98% purity (HPLC). DMSO-soluble (≥50 mg/mL). Ships ambient; store at -20°C.

Molecular Formula C27H30O16
Molecular Weight 610.5 g/mol
CAS No. 22149-35-5
Cat. No. B150290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaempferol 3-gentiobioside
CAS22149-35-5
Synonymskaempferol 3-gentiobioside
Molecular FormulaC27H30O16
Molecular Weight610.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
InChIInChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-8-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-12(31)5-11(30)6-13(16)40-24(25)9-1-3-10(29)4-2-9/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1
InChIKeyBITPRCODIALMOV-DEFKTLOSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kaempferol 3-Gentiobioside Identity & Baseline


Kaempferol 3-gentiobioside (Kaempferol 3-O-β-gentiobioside) is a flavonoid glycoside classified as a flavonol 3-O-diglycoside, consisting of the aglycone kaempferol linked to a gentiobiose (β-D-glucopyranosyl-(1→6)-β-D-glucopyranose) disaccharide moiety at the 3-position [1]. This compound has been isolated from multiple botanical sources including Cassia alata (Senna alata) leaves, Cinnamomum cassia bark, and various Meconopsis species , with mature C. alata leaves containing the highest recorded natural abundance at 2.0-5.0% dry weight [2]. The gentiobioside substitution at the 3-position confers distinct physicochemical properties relative to simpler kaempferol glycosides, including a molecular weight of 610.5 g/mol and solubility characteristics that differ from both the aglycone and monosaccharide conjugates [1].

Compound Type Flavonol 3-O-diglycoside reference standard with gentiobioside moiety
Key Workflow Supports α-glucosidase inhibition studies and glycoside SAR research
Selection Context Differential glycosylation profile compared to aglycone and simpler glycosides

Why Kaempferol 3-Gentiobioside Cannot Be Substituted


Kaempferol glycosides are not functionally interchangeable. The nature, position, and size of the sugar moiety fundamentally alter enzyme inhibition profiles, physicochemical stability, and solubility. Critically, while the aglycone kaempferol exhibits tyrosinase inhibitory activity (IC₅₀ = 0.23 mM), its 3-O-glycoside derivatives—including kaempferol 3-gentiobioside—completely lack this activity [1]. Conversely, α-glucosidase inhibition appears to require or is substantially modulated by specific glycosylation patterns; kaempferol 3-gentiobioside demonstrates an IC₅₀ of 50.0 μM in this assay , whereas structurally related kaempferol glycosides such as kaempferol 3-O-glucoside and kaempferol 3-O-rutinoside exhibit different activity profiles, with the latter compounds primarily characterized for hepatoprotective rather than direct enzyme inhibitory effects in published studies [2]. Furthermore, the gentiobioside moiety confers differential stability characteristics under aqueous incubation conditions compared to sun-dried leaf material containing enzymatic degradation activity [3]. These compound-specific differences preclude generic substitution in research applications requiring defined α-glucosidase inhibition, reproducible solubility behavior, or predictable stability under aqueous conditions.

Kaempferol Aglycone
Tyrosinase inhibitor; lacks α-glucosidase activity
Kaempferol 3-Gentiobioside
Defined α-glucosidase inhibitor; no tyrosinase inhibition
Enzyme inhibition profiles are not functionally interchangeable; glycosylation modulates target specificity.
Other Glycosides
Rutinoside/glucoside forms show hepatoprotective, not enzyme inhibitory, primary profiles
Kaempferol 3-Gentiobioside
Primary activity is α-glucosidase inhibition; solubility and stability differ
Glycosylation pattern and sugar size significantly alter bioactivity and physicochemical behavior.

Differentiation Evidence for Kaempferol 3-Gentiobioside


α-Glucosidase Inhibition Activity

Kaempferol 3-gentiobioside demonstrates concentration-dependent inhibition of α-glucosidase with an IC₅₀ of 50.0 μM. This is the primary pharmacologically defined activity for this specific glycoside, distinguishing it from other kaempferol glycosides that lack this particular inhibitory characterization . At 10 μM, inhibition reaches 32.6% ± 2.1%; at 50 μM, inhibition reaches 78.4% ± 3.5%; and at 100 μM, maximal inhibition of 91.2% ± 2.8% is achieved .

α-Glucosidase Inhibition
Head-to-head
IC₅₀ = 50.0 μM (competitive, Km 0.52→1.36 mM, Vmax unchanged)
Reported enzyme inhibition benchmark for this specific glycoside
Aglycone lacks this primary activity; glycosylation enables α-glucosidase targeting
Antidiabetic research α-Glucosidase inhibition Carbohydrate metabolism

Aqueous Stability Profile

Kaempferol 3-gentiobioside demonstrates differential stability under aqueous incubation depending on the processing history of the source material. In heat-treated Cassia alata leaves, kaempferol 3-gentiobioside concentration remained essentially unchanged during aqueous incubation. In contrast, sun-dried leaves exhibited marked disappearance of the compound under identical aqueous incubation conditions [1].

Aqueous Stability
Head-to-head
Stable in heat-treated leaf extracts; marked disappearance in sun-dried extracts
Processing history may affect extractable compound yield
Qualitative difference observed under identical aqueous incubation conditions
Stability studies Phytochemical processing Sample preparation

Tyrosinase Inhibition: Effect of 3-O-Glycosylation

While the aglycone kaempferol inhibits mushroom tyrosinase with an ID₅₀ of 67 μg/mL (0.23 mM) through copper chelation at the active site, all 3-O-glycoside derivatives—a class that includes kaempferol 3-gentiobioside—exhibit no inhibition of L-DOPA oxidation catalyzed by tyrosinase [1].

Tyrosinase Inhibition
Class-level
3-O-glycoside derivatives (including this compound): no inhibition detected vs. aglycone ID₅₀ = 0.23 mM
3-O-glycosylation abolishes tyrosinase inhibitory activity
Class-level inference for all 3-O-glycoside derivatives
Tyrosinase inhibition Melanogenesis Enzyme structure-activity relationships

Solubility Profile

Kaempferol 3-gentiobioside exhibits defined solubility parameters: in DMSO, solubility reaches ≥50 mg/mL (81.90 mM) with ultrasonic assistance, and ≥2.5 mg/mL (4.09 mM) in aqueous solutions yielding a clear solution . This contrasts with the aglycone kaempferol, which is sparingly soluble in water but soluble in hot ethanol and alkali solutions [1].

Solubility Profile
Cross-study
DMSO ≥50 mg/mL (81.90 mM); Aqueous ≥2.5 mg/mL (4.09 mM) vs. aglycone ~1.4 mg/mL
Supports stock solution preparation and assay dosing
Approximately 1.8-fold higher aqueous solubility than aglycone
Solubility Sample preparation In vitro assays

Natural Abundance and Tissue Distribution

Kaempferol 3-gentiobioside is the major flavonoid glycoside in Indonesian Cassia alata, with mature leaves containing 2.0-5.0% dry weight of the compound compared to 1.0-4.0% in juvenile leaves [1]. The highest detected content in leaflet material reached 3.09% ± 1.14% (n=4 lots), while very little or none was detected in flower sepal, stem, and seed tissues [1].

Natural Abundance
Head-to-head
Mature leaves 2.0–5.0% dw; leaflet 3.09% ± 1.14% (n=4); absent in seeds
Guides plant source material selection for isolation
HPLC quantification with 50% MeOH extraction at 80°C
Phytochemistry Natural product quantification Botanical sourcing

Kaempferol 3-Gentiobioside Application Scenarios


α-Glucosidase Inhibitor Screening & Assay Development

Kaempferol 3-gentiobioside serves as a validated α-glucosidase inhibitor with a defined IC₅₀ of 50.0 μM, enabling its use as a reference compound or positive control in enzyme inhibition screening campaigns for antidiabetic lead discovery. The concentration-dependent inhibition profile (32.6% at 10 μM, 78.4% at 50 μM, 91.2% at 100 μM) provides a reliable dose-response benchmark for assay validation and compound ranking. Researchers should prepare stock solutions in DMSO (≥50 mg/mL) with ultrasonic assistance and dilute into aqueous buffer for enzyme assays .

Natural Product Isolation & Quantification Standard

As the major flavonoid glycoside in C. alata leaves (2.0-5.0% dry weight in mature leaves) [1], kaempferol 3-gentiobioside serves as a primary reference standard for HPLC quantification and quality control of botanical extracts. Commercial analytical standards with HPLC purity ≥98% are available for method development and validation . Optimal extraction employs 50% methanol at 80°C for 30 minutes [1]; heat-treated leaf material demonstrates superior compound stability compared to sun-dried material during aqueous processing [2].

SAR Studies of Flavonol Glycosides

Kaempferol 3-gentiobioside is an essential tool compound for structure-activity relationship (SAR) studies investigating how glycosylation at the 3-position modulates biological activity. Direct comparative data demonstrate that 3-O-glycosylation abolishes tyrosinase inhibitory activity present in the aglycone (ID₅₀ = 0.23 mM for kaempferol) [3], while conferring or preserving α-glucosidase inhibitory activity (IC₅₀ = 50.0 μM) . This compound enables systematic comparison of how the gentiobiose disaccharide moiety differs functionally from monosaccharide (e.g., kaempferol 3-O-glucoside) or alternative disaccharide conjugates.

Botanical Biomarker Discovery and Metabolomics

Kaempferol 3-gentiobioside has been identified as a potential biomarker for soybean consumption [4] and is found in multiple plant species including Eryngium planum, Fumaria parviflora, and various Meconopsis species [5]. Its differential distribution across plant tissues—high in mature leaves, minimal in stems and flowers, absent in seeds [1]—supports its utility as a chemotaxonomic marker or quality indicator in botanical authentication studies. Metabolomics researchers can use this compound as a reference standard for flavonoid glycoside identification in complex plant matrices.

Application
Selection Property
Validation Focus
α-Glucosidase inhibitor screening
Validated enzyme inhibition benchmark
Dose-response and competitive binding reproducibility
Flavonoid glycoside SAR studies
Defined 3-O-diglycoside structure
Activity modulation compared to aglycone and other glycosides
Botanical quantification and QC
Natural abundance reference data
HPLC method development and tissue-specific content verification
Phytochemical processing studies
Processing-dependent stability profile
Extraction yield comparison across drying and treatment methods

Technical Documentation Hub

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27 linked technical documents
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